molecular formula C13H11ClOS B12070932 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone

1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone

Cat. No.: B12070932
M. Wt: 250.74 g/mol
InChI Key: UBAKFMWYMUPUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is a thiophene-derived ketone with a chloro substituent at position 2, a methyl group at position 5, and a phenylacetyl moiety at position 3 of the thiophene ring. Its molecular formula is C₁₄H₁₁ClOS, with a molecular weight of 262.75 g/mol. The compound’s structure combines aromatic (phenyl) and heteroaromatic (thiophene) features, which influence its electronic and steric properties.

Properties

Molecular Formula

C13H11ClOS

Molecular Weight

250.74 g/mol

IUPAC Name

1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone

InChI

InChI=1S/C13H11ClOS/c1-9-7-11(13(14)16-9)12(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

UBAKFMWYMUPUOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)Cl)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

  • Synthetic routes for this compound involve the introduction of the chlorine atom and subsequent ketone formation.
  • One method is the Friedel-Crafts acylation of 2-chlorothiophene with benzoyl chloride, followed by reduction of the resulting ketone to obtain 1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone.
  • Industrial production methods may vary, but these principles guide large-scale synthesis.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It can be oxidized to form a sulfone or sulfoxide.

        Reduction: Reduction of the ketone group yields the corresponding alcohol.

        Substitution: The chlorine atom can be replaced by other nucleophiles.

    • Common reagents include Lewis acids (for Friedel-Crafts acylation), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
    • Detailed studies are needed to elucidate its precise effects.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent and Functional Group Variations

    Thiophene vs. Benzene Derivatives
    • 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone (C₁₀H₇ClOS): Features a benzene-fused thiophene (benzo[b]thiophene) with a chlorine at position 4. The fused benzene ring enhances stability and π-conjugation compared to the target compound’s simpler thiophene backbone. This may reduce solubility in polar solvents due to increased hydrophobicity .
    • 1-(3-Chlorophenyl)-2-phenylethanone (C₁₄H₁₁ClO): Substitutes the thiophene with a chlorinated benzene ring (3-Cl).
    Chloro and Methyl Substituents
    • [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (C₉H₉ClO₃): Contains a chloro, hydroxy, and hydroxymethyl substituent pattern. Polar functional groups (hydroxy) increase solubility in aqueous media, contrasting with the hydrophobic thiophene and phenyl groups in the target compound .

    Physical Properties

    Compound Name Molecular Formula Melting Point (°C) Key Substituents
    Target Compound C₁₄H₁₁ClOS Not reported 2-Cl, 5-Me thiophene, phenyl
    1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone C₁₀H₇ClOS Not reported 5-Cl benzo[b]thiophene
    [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 97–98 5-Cl, 2-OH, 3-(hydroxymethyl)
    1-(3-Chlorophenyl)-2-phenylethanone C₁₄H₁₁ClO Not reported 3-Cl phenyl
    1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone C₁₅H₁₄O₄ 75–76 2-OH, 4,6-OMe
    • Melting Points: Hydroxy and methoxy substituents (e.g., 75–76°C in ) generally lower melting points compared to non-polar groups like chloro or methyl .
    • Solubility : Thiophene’s sulfur atom may enhance solubility in organic solvents relative to purely aromatic analogs .

    Biological Activity

    1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular characteristics:

    • Molecular Formula : C13_{13}H11_{11}ClOS
    • Molecular Weight : 281.79 g/mol
    • Structural Features : The presence of a chloro substituent on the thiophene ring enhances its chemical reactivity, while the phenyl group contributes to its biological activity.

    Synthesis Methods

    Several synthetic routes have been developed for producing 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone, including:

    • Gewald Reaction : This method involves the condensation of thiophene derivatives with appropriate aldehydes and cyanoacetamides.
    • Acylation Reactions : Utilizing acyl chlorides to modify thiophene derivatives can yield various substituted products.

    These methods reflect ongoing research aimed at optimizing synthetic pathways for enhancing yield and purity.

    Antimicrobial Activity

    1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone exhibits notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structure allows it to interact with microbial enzymes, inhibiting their function.

    Antiviral Properties

    Research has identified this compound as a candidate for antiviral drug development. For instance, in studies focusing on respiratory syncytial virus (RSV), derivatives of thiophene compounds have shown promising results in inhibiting viral replication. The mechanism often involves interference with viral RNA synthesis, highlighting the compound's potential as a scaffold for new antiviral agents .

    Anti-inflammatory Effects

    The compound's anti-inflammatory properties have also been explored. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions such as arthritis.

    Case Study 1: Antiviral Activity Against RSV

    A study examining various thiophene derivatives found that 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone exhibited an EC50_{50} value of approximately 0.21 µM against RSV, indicating potent activity with a selectivity index of 40 . This study underscores the compound's potential as a lead candidate for further development in antiviral therapies.

    Case Study 2: Structure-Activity Relationship (SAR)

    Research into SAR has shown that modifications to the thiophene ring can significantly affect biological activity. For example, altering substituents on the thiophene can enhance potency against specific targets while maintaining low toxicity levels . This insight is crucial for guiding future synthetic efforts and optimizing therapeutic efficacy.

    Comparative Analysis with Similar Compounds

    Compound NameStructural FeaturesBiological Activity
    1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanoneContains two chlorine atomsEnhanced reactivity; potential increased antimicrobial activity
    1-(5-Methylthiophen-3-yl)-2-naphthalenoneNaphthalene instead of phenylPotentially greater stability; different antiviral profile
    1-(2-Chlorothiophen-3-yl)-2-benzoylacetoneDifferent acetone derivativeMay exhibit distinct chemical properties; varied biological activity

    This table illustrates how slight modifications in structure can lead to significant changes in properties and activities.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.